molecular formula C10H16BN3O2 B12107656 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-amine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-amine

Cat. No.: B12107656
M. Wt: 221.07 g/mol
InChI Key: GFPIHKOJTYBJIR-UHFFFAOYSA-N
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Description

6-Aminopyridazine-3-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including pinacol boronic esters, are highly valuable building blocks in organic chemistry due to their versatility and stability . This compound is particularly useful in various coupling reactions, making it an essential reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminopyridazine-3-boronic acid pinacol ester typically involves the reaction of 6-aminopyridazine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridazine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminopyridazine-3-boronic acid pinacol ester is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and product yields .

Properties

Molecular Formula

C10H16BN3O2

Molecular Weight

221.07 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-amine

InChI

InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-8(12)14-13-7/h5-6H,1-4H3,(H2,12,14)

InChI Key

GFPIHKOJTYBJIR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)N

Origin of Product

United States

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